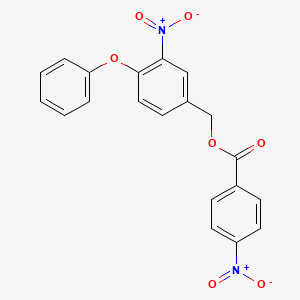

(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate, also known as NPB, is a synthetic organic compound that belongs to the class of nitrobenzene derivatives. NPB has a molecular formula of C20H14N2O6 and a molecular weight of 390.33 g/mol. It is commonly used in scientific research applications due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

Radical Scavenging Activity

The study of various phenol derivatives, including those with nitro groups, by Al‐Sehemi and Irfan (2017), reveals insights into the radical scavenging activity of such compounds. Their research, employing density functional theory (DFT), assessed the molecular properties and potential antioxidant capabilities of these compounds, indicating a broader application in understanding and harnessing their radical scavenging properties for scientific research (Al‐Sehemi & Irfan, 2017).

Metal Complexes and Magnetic Properties

Research by Ahmadi and Amani (2012) on Schiff base ligands, which share structural similarities with (3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate, focuses on synthesizing metal complexes and studying their magnetic properties. This work highlights the potential use of such compounds in developing materials with specific magnetic behaviors, valuable for various technological applications (Ahmadi & Amani, 2012).

Environmental and Health Applications

The detection and analysis of environmental pollutants and their transformation products are critical for environmental protection and health research. Studies on hydrolysates of organophosphorus pesticides and their chlorination products, such as research by Takanashi et al. (2012), are pertinent for understanding the environmental fate and potential health impacts of such compounds. These insights are valuable for environmental monitoring and assessing risks associated with pesticide use (Takanashi et al., 2012).

Luminescence and Magnetic Properties in Complexes

Wu et al. (2019) explored the assembly of dinuclear lanthanide complexes, which included ligands related to this compound. Their research demonstrates the complexes' near-infrared luminescence and magnetic properties, offering potential applications in materials science for sensors, imaging, and data storage technologies (Wu et al., 2019).

Liquid Crystalline Properties

The study of liquid crystalline properties of compounds, as conducted by Murthy (2004), provides valuable insights into the development of new materials for displays and optical devices. Such research, focusing on compounds with structural features similar to this compound, underscores the potential of these materials in advancing display technology and materials science (Murthy, 2004).

properties

IUPAC Name |

(3-nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O7/c23-20(15-7-9-16(10-8-15)21(24)25)28-13-14-6-11-19(18(12-14)22(26)27)29-17-4-2-1-3-5-17/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVICKNVKKTNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one](/img/structure/B2827740.png)

![3-(4-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827742.png)

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2827743.png)

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2827748.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)

![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2827757.png)